(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (2S,3R) configuration. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has emerged as an important tool for the synthesis of pyrrolidine derivatives, providing a green chemistry approach that enhances synthetic efficiency and reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar stereochemistry and biological activities.
(2R,3S)-Phenylisoserine esters: Enantiomers with similar structural features used in the synthesis of taxoids and other cytostatics.
Uniqueness
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethoxycarbonyl and carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUCURGOLKRMOT-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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